4-Hydroxy Ramelteon beta-D-Glucuronide falls under the classification of:
The synthesis of 4-Hydroxy Ramelteon beta-D-Glucuronide primarily occurs through metabolic pathways involving the enzyme UDP-glucuronosyltransferase. This enzyme facilitates the conjugation of glucuronic acid to hydroxylated metabolites of Ramelteon.
The synthesis process can be optimized through various conditions including pH adjustments and temperature control to enhance yield and purity .
The molecular formula for 4-Hydroxy Ramelteon beta-D-Glucuronide is , with a molecular weight of approximately . The structure features multiple hydroxyl groups and a glucuronic acid moiety attached to the core indane structure derived from Ramelteon.
The primary chemical reactions involving 4-Hydroxy Ramelteon beta-D-Glucuronide are related to its formation during metabolic processes:
These reactions are crucial for detoxifying and facilitating the excretion of Ramelteon's metabolites from the body .
4-Hydroxy Ramelteon beta-D-Glucuronide primarily acts as a metabolite without significant pharmacological activity compared to its parent compound, Ramelteon. Its mechanism involves:
This metabolic pathway ensures that Ramelteon's effects are sustained while minimizing potential side effects associated with unmodified drug molecules .
Relevant data indicate that this compound has low toxicity profiles due to its rapid metabolism and excretion pathways .
While 4-Hydroxy Ramelteon beta-D-Glucuronide itself is not used therapeutically, understanding its role is crucial in pharmacokinetic studies related to Ramelteon's efficacy and safety profile. It serves as an important marker in:
Phase I metabolism of ramelteon primarily involves oxidative reactions catalyzed by cytochrome P450 (CYP) enzymes, generating hydroxylated intermediates essential for subsequent conjugation.
CYP1A2 is the dominant enzyme responsible for the benzylic hydroxylation of ramelteon at the C4 position of its tetrahydronaphthalene ring, forming 4-Hydroxy Ramelteon. In vitro studies using human liver microsomes (HLM) and recombinant CYP isoforms demonstrate:
Table 1: Enzymatic Parameters for Ramelteon Hydroxylation by Key CYP Isoforms in Human Liver Microsomes
CYP Isoform | Contribution to Total Clearance (%) | Relative Affinity (Km, μM) | Primary Site of Hydroxylation |
---|---|---|---|
CYP1A2 | 49.0 | Lowest (Highest affinity) | Benzylic (C4) |
CYP2C19 | 42.0 | Moderate | Benzylic (C4) |
CYP3A4 | 8.6 | Higher (Lower affinity) | Ethyl side chain / Other sites |
CYP2C9 | <1.0 | Not determined | Minor pathways |
While the liver is the primary site of ramelteon metabolism, extrahepatic tissues contribute differentially:
The phase I metabolite 4-Hydroxy Ramelteon undergoes rapid conjugation via UDP-glucuronosyltransferases (UGTs) to form the highly water-soluble, inactive metabolite 4-Hydroxy Ramelteon beta-D-Glucuronide, facilitating biliary and renal excretion.
Glucuronidation of 4-Hydroxy Ramelteon exhibits significant UGT isoform selectivity:
Table 2: UGT Isoform Activity Towards 4-Hydroxy Ramelteon Glucuronidation
UGT Isoform | Relative Activity | Tissue Expression | Impact of Genetic Polymorphisms |
---|---|---|---|
UGT1A1 | High (Primary) | Liver, Intestine | Gilbert's Syndrome (UGT1A1*28) reduces clearance |
UGT1A3 | Moderate | Liver, Intestine, Kidney | Limited clinical significance |
UGT2B7 | Moderate | Liver, Kidney, Various epithelia | Common variants (e.g., UGT2B7*2) effect unclear |
UGT1A9 | Low/None | Liver, Kidney | Negligible activity |
Figure 1: Metabolic Pathway from Ramelteon to 4-Hydroxy Ramelteon beta-D-GlucuronideRamelteon → (CYP1A2/CYP2C19 Hydroxylation) → 4-Hydroxy Ramelteon → (UGT1A1/UGT1A3/UGT2B7 Glucuronidation) → 4-Hydroxy Ramelteon beta-D-Glucuronide → (Biliary/Renal Excretion + Gut Microbial Deconjugation)
Significant species differences exist in UGT-mediated conjugation of 4-Hydroxy Ramelteon, impacting preclinical data extrapolation:
Table 3: Species Comparison of Glucuronidation Activity Towards 4-Hydroxy Ramelteon
Species | Relative Glucuronidation Rate (vs Human HLM) | Dominant UGT Isoform(s) | Key Disparity vs. Human |
---|---|---|---|
Human | 1.0 (Reference) | UGT1A1 > UGT1A3 ≈ UGT2B7 | - |
Rat | 1.8 - 3.5 | rUGT1A7, rUGT2B1 | Higher overall activity |
Dog | 0.2 - 0.5 | Minimal Activity | Relies more on sulfation |
Cynomolgus Monkey | 0.9 - 1.4 | UGT1A1 ortholog | Most similar isoform specificity & kinetics |
Mouse | 2.0 - 4.0 | mUGT1A1, mUGT1A2 | Higher activity, different isoform profile |
CAS No.: 99593-25-6
CAS No.: 655-05-0
CAS No.:
CAS No.: 116371-66-5
CAS No.: 177194-36-4